molecular formula C10H12F3NO B13950098 N-ethyl-3-methoxy-N-(trifluoromethyl)aniline

N-ethyl-3-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13950098
M. Wt: 219.20 g/mol
InChI Key: INRMNMRWSQQTLM-UHFFFAOYSA-N
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Description

N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a methoxy group, and a trifluoromethyl group attached to an aniline backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-ethyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-ethyl-3-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-3-14(10(11,12)13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3

InChI Key

INRMNMRWSQQTLM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)OC)C(F)(F)F

Origin of Product

United States

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